molecular formula C12H15NO7S B12434697 Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate

Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate

Cat. No.: B12434697
M. Wt: 317.32 g/mol
InChI Key: ZOYDVTMNUKPKQP-UHFFFAOYSA-N
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Description

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is a synthetic organic compound featuring three key functional groups:

  • Methyl ester: Enhances lipophilicity and influences metabolic stability.
  • Benzyloxycarbonyl (Cbz) group: A common protecting group for amines, offering stability during synthetic processes.

Properties

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

IUPAC Name

3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propane-1-sulfonic acid

InChI

InChI=1S/C12H15NO7S/c1-19-11(14)10(8-21(16,17)18)13-12(15)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,15)(H,16,17,18)

InChI Key

ZOYDVTMNUKPKQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS(=O)(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate involves several steps. One common method includes the reaction of benzyloxycarbonyl chloride with methyl 3-aminopropanoate in the presence of a base such as triethylamine. The resulting intermediate is then treated with sulfur trioxide-pyridine complex to introduce the sulfonic acid group .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of common reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce alcohols .

Scientific Research Applications

Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Ethyl 2-{[(Benzyloxy)carbonyl]amino}-3-sulfanylpropanoate (CAS 88111-90-4)

Structural Differences :

  • Ester group : Ethyl vs. methyl, altering lipophilicity (logP) and metabolic rates.
  • Sulfanyl (thiol) vs. sulfonate : The thiol group (-SH) is nucleophilic and prone to oxidation, whereas the sulfonate (-SO₃⁻) is stable and ionized at physiological pH.

Implications :

  • The ethyl ester may prolong half-life in vivo compared to the methyl variant.
  • The sulfonate in the target compound enhances aqueous solubility, making it more suitable for biological applications than the thiol-containing analog .
Property Target Compound Ethyl Sulfanyl Analog
Molecular Formula Not explicitly provided C₁₃H₁₇NO₄S
Functional Groups Cbz, methyl ester, sulfonate Cbz, ethyl ester, thiol
Stability High (sulfonate) Moderate (thiol oxidation risk)
Solubility High (ionic sulfonate) Lower (neutral thiol)

Sulfonyl Urea Derivatives (e.g., Triflusulfuron Methyl)

Structural Differences :

  • Core structure : Triazine ring in sulfonyl ureas vs. linear aliphatic chain in the target compound.
  • Functional groups : Sulfonyl urea bridge (-SO₂NHCONH-) vs. sulfonate (-SO₃⁻).

Implications :

  • Sulfonyl ureas (e.g., triflusulfuron methyl) act as herbicides by inhibiting acetolactate synthase, a mechanism tied to their triazine-sulfonylurea scaffold .
  • The target compound’s sulfonate group may instead modulate protein binding or serve as a bioisostere for phosphate groups in drug design .

Sulfate-Modified Analogues (e.g., Compound 71 in )

Structural Differences :

  • Sulfate (-OSO₃⁻) vs. sulfonate (-SO₃⁻) : Sulfate esters are more labile under acidic conditions.

Implications :

  • Sulfate groups, as in compound 71, may mimic natural substrates (e.g., glycosaminoglycans) but are less stable than sulfonates.
  • The target compound’s sulfonate offers superior hydrolytic stability, critical for in vivo applications .

Methyl 2-Benzoylamino-3-oxobutanoate ()

Structural Differences :

  • Ketone vs. sulfonate : The oxo group in this analog increases electrophilicity, enabling condensation reactions (e.g., with aryl amines).

Implications :

  • The target compound’s sulfonate group reduces electrophilicity, shifting reactivity toward ionic interactions rather than nucleophilic additions .

Biological Activity

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate is characterized by its unique chemical structure, which includes a benzyloxycarbonyl group and a sulfonic acid derivative. Its molecular formula is C13H15N1O4SC_{13}H_{15}N_{1}O_{4}S, with a molecular weight of approximately 265.33 g/mol. The compound exhibits high solubility in polar solvents, making it suitable for various biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Phosphate Transporters : Research indicates that the compound may inhibit sodium-dependent phosphate transporters (NaPi-IIb, PiT-1, and PiT-2), which are crucial in regulating phosphate levels in the body. This inhibition can be beneficial in conditions such as hyperphosphatemia and chronic kidney disease .
  • Antioxidant Activity : Preliminary studies suggest that methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate exhibits antioxidant properties, potentially reducing oxidative stress in cellular models .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be advantageous in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate:

Activity Effect Reference
Phosphate Transport InhibitionDecreased phosphate absorption
Antioxidant ActivityReduced oxidative stress in vitro
Anti-inflammatory EffectsModulation of cytokine release

Case Studies

  • Chronic Kidney Disease (CKD) : A study involving animal models demonstrated that administration of methyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfopropanoate led to significant reductions in serum phosphate levels and improved renal function markers. This suggests potential as a therapeutic agent for managing CKD-related complications .
  • Inflammatory Disorders : In vitro experiments indicated that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, providing a basis for its use in treating inflammatory conditions such as rheumatoid arthritis .

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